5-Bromo-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Bromo-1,2,3,4-tetrahydroquinoline is a brominated heterocyclic compound that is part of the tetrahydroisoquinoline family. This compound and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromine atom on the tetrahydroquinoline scaffold makes these compounds versatile for further chemical transformations .
Synthesis Analysis
The synthesis of brominated tetrahydroisoquinolines has been explored through different methodologies. A copper-catalyzed aerobic cyclization protocol has been developed to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are closely related to 5-bromo-1,2,3,4-tetrahydroquinoline. This method utilizes tetrahydroisoquinolines with bromoketones and electron-deficient alkenes, employing air as the terminal oxidant . Additionally, brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating the existence of these compounds in nature and their potential for bioactivity . Furthermore, reductive amination of Schiff's bases has been used as a convenient synthesis route for brominated tetrahydroisoquinolines, demonstrating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of brominated tetrahydroisoquinolines has been elucidated using various spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) data . The crystal and molecular structure of a derivative containing the 1H,3H,5H-oxazolo[3,4-a]quinoline system has been examined, providing insights into the conformation and arrangement of these molecules in the solid state .
Chemical Reactions Analysis
Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, the bromo derivatives of tetrahydroisoquinolines have been used to react with aliphatic cyclic amines to produce amino derivatives, showcasing their utility in synthesizing compounds with potential bronchodilator activity . The formation of bromonium ylides has also been proposed as a key intermediate in the synthesis of functionalized dihydroisoquinolines, indicating the reactivity of these compounds towards nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-1,2,3,4-tetrahydroquinoline and its derivatives are influenced by the bromine substituent, which can affect their reactivity and interaction with biological targets. The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions, making these compounds suitable for further functionalization. The solubility, melting point, and stability of these compounds can vary depending on the nature and position of the substituents on the tetrahydroquinoline core .
Scientific Research Applications
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Antioxidant and Corrosion Inhibitor
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Component in Dyes
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Drug Design
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Radiosensitizers
Safety And Hazards
The safety information for 5-Bromo-1,2,3,4-tetrahydroquinoline includes several hazard statements such as H302, H315, H319, H332, H335, and precautionary statements like P261, P280, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Tetrahydroquinolines, including 5-Bromo-1,2,3,4-tetrahydroquinoline, are an important class of compounds in medicinal chemistry due to their diverse biological activities. They have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of novel synthetic strategies and further exploration of their biological potential .
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQIKXLRRDMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551500 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydroquinoline | |
CAS RN |
114744-50-2 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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